molecular formula C17H19N3O3S B2554830 (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide CAS No. 1251711-66-6

(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide

Cat. No.: B2554830
CAS No.: 1251711-66-6
M. Wt: 345.42
InChI Key: FRBCDVYTOVELOA-SNAWJCMRSA-N
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Description

(E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide is a novel synthetic compound designed for advanced pharmacological screening, particularly in the field of oncology research. This molecule is part of the isoxazole-carboxamide family, a class of heterocyclic compounds that have demonstrated significant and broad-spectrum anticancer properties in preclinical studies . Its structure integrates a 5-methylisoxazole core, known for its relevance in medicinal chemistry, with a piperidine-carboxamide moiety, a feature present in various bioactive molecules . The (E)-3-(thiophen-2-yl)acryloyl group is a key functional element that may contribute to the compound's mechanism of action by influencing its interaction with biological targets. Researchers are exploring such hybrids for their potential to inhibit the proliferation of diverse cancer cell lines, including melanoma, colon adenocarcinoma, and hepatocellular carcinoma . The strategic design of this compound aligns with current research trends focused on developing innovative chemotherapeutic agents to overcome the inherent resistance of many cancers to conventional radiotherapy and chemotherapy . It is intended for in-vitro assays and other non-clinical research applications to investigate its antiproliferative activities, mechanism of action, and potential for nano-formulation to enhance cellular permeability and efficacy . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-11-15(19-23-12)18-17(22)13-6-8-20(9-7-13)16(21)5-4-14-3-2-10-24-14/h2-5,10-11,13H,6-9H2,1H3,(H,18,19,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBCDVYTOVELOA-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)acryloyl)piperidine-4-carboxamide is a synthetic derivative that combines features from isoxazole and piperidine structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structure:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity. The isoxazole ring and piperidine moiety are particularly significant due to their established pharmacological roles.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound was evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The results indicated:

  • GI50 Values : The mean GI50 (the concentration required to inhibit cell growth by 50%) was found to be approximately 15.72μM15.72\,\mu M.
  • TGI Values : The mean TGI (the concentration at which total growth inhibition occurs) was around 50.68μM50.68\,\mu M .

The compound showed notable efficacy against various cancer types, including:

Cell Line GI50 (μM) TGI (μM)
HOP-62 (Lung)15.7250.68
OVCAR-8 (Ovarian)27.71-
DU-145 (Prostate)44.35-
MDA-MB-468 (Breast)15.65-

This data suggests that the compound has a broad spectrum of activity against different cancer cell lines, making it a promising candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly in relation to acetylcholinesterase (AChE) and urease. Studies have shown that derivatives containing piperidine structures often exhibit strong inhibitory effects on these enzymes, which are crucial in various physiological processes and disease mechanisms.

For example, compounds with similar structural features demonstrated AChE inhibition with IC50 values ranging from 1.13μM1.13\,\mu M to 6.28μM6.28\,\mu M, indicating potent activity compared to standard inhibitors . This suggests that our target compound may also possess similar inhibitory characteristics.

Case Studies

In a specific case study involving the synthesis of piperidine derivatives, researchers reported on the biological evaluation of several compounds with structural similarities to This compound . The study highlighted:

  • Anticancer Screening : Several derivatives were tested for their cytotoxic effects on various cancer cell lines, with some achieving significant growth inhibition.
  • Molecular Docking Studies : These studies indicated favorable interactions between the compounds and target proteins involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique features can be contextualized against related molecules (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Functional Groups Notable Features Reference
Target Compound ~423.5 Isoxazole, thiophene, acryloyl, piperidine Combines rigid heterocycles with a flexible piperidine-carboxamide linker.
(E)-N-(5-methylisoxazol-3-yl)-3-(thiophen-2-yl)-2-(thiophen-3-yl)acrylamide (Entry 18, ) ~397.4 Isoxazole, dual thiophenes, acrylamide Lacks piperidine; dual thiophenes may enhance π-π stacking but reduce solubility. Purity: 95.8%.
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () ~420.5 Piperidine, naphthalene, fluorobenzyl Naphthalene substituent confers hydrophobic interactions; reported SARS-CoV-2 inhibition.
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () ~223.2 Isoxazole, thiazole Smaller molecule; thiazole replaces thiophene, altering electronic properties.
Key Observations:
  • Heterocyclic Substitutions : The target’s thiophene and isoxazole groups contrast with analogs featuring thiazole () or dual thiophenes (). Thiophene’s sulfur atom may enhance lipophilicity compared to thiazole’s nitrogen, influencing membrane permeability .
  • Piperidine vs. Piperidine’s conformational flexibility may improve target engagement compared to rigid acrylamide linkers () .
  • Acryloyl Group : The α,β-unsaturated ketone in the acryloyl moiety could enable Michael addition reactions or serve as a hydrogen-bond acceptor, differing from saturated linkers in other analogs.

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